Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone (CAS 583860-52-0) is a 1,4-benzodioxane derivative bearing a hydroxyethanone (α-hydroxymethyl ketone) substituent at the 6-position of the fused dioxane ring. With molecular formula C10H10O4 and molecular weight 194.18 g·mol⁻¹, this compound belongs to the 1,4-benzodioxane scaffold class—a privileged template in medicinal chemistry associated with α-adrenergic receptor modulation, antitumor, antibacterial, and anti-inflammatory activities.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 583860-52-0
Cat. No. B3025481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone
CAS583860-52-0
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)CO
InChIInChI=1S/C10H10O4/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,11H,3-4,6H2
InChIKeyFHUCEIUGQFHJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone (CAS 583860-52-0): Procurement-Relevant Identity and Class Context


1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone (CAS 583860-52-0) is a 1,4-benzodioxane derivative bearing a hydroxyethanone (α-hydroxymethyl ketone) substituent at the 6-position of the fused dioxane ring . With molecular formula C10H10O4 and molecular weight 194.18 g·mol⁻¹, this compound belongs to the 1,4-benzodioxane scaffold class—a privileged template in medicinal chemistry associated with α-adrenergic receptor modulation, antitumor, antibacterial, and anti-inflammatory activities [1]. It is catalogued within the ChemBridge screening compound collection (ID 5785240) and is available from multiple commercial suppliers at purities of 95–98% . Unlike its closest commercially available structural analog 6-acetyl-1,4-benzodioxane (CAS 2879-20-1), the target compound features a primary hydroxyl group that fundamentally alters its hydrogen-bonding capacity, polarity, and synthetic derivatization potential.

Why 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone Cannot Be Replaced by 6-Acetyl-1,4-benzodioxane or Other In-Class Analogs


The 6-position substituent on the 1,4-benzodioxane scaffold is the primary determinant of downstream reactivity and biological target engagement for this compound class [1]. Replacing the hydroxyethanone moiety (–COCH₂OH) of CAS 583860-52-0 with the methyl ketone (–COCH₃) of 6-acetyl-1,4-benzodioxane (CAS 2879-20-1) eliminates the sole hydrogen-bond donor (HBD count drops from 1 to 0), reduces aqueous solubility, and removes the primary alcohol handle required for etherification, esterification, or oxidation-based diversification [2]. Critically, the hydroxyethanone group is the essential reactive moiety for generating the ketomethylenethio linker found in cathepsin X inhibitor Z9—a linkage whose replacement abolished inhibitory activity in SAR studies [3]. Substitution with 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone introduces a different leaving group (Br vs. OH) that alters reaction chemoselectivity and may introduce undesired alkylation reactivity. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in physicochemical properties, synthetic utility, and downstream biological relevance.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Hydroxyethanone vs. Methyl Ketone (6-Acetyl-1,4-benzodioxane)

CAS 583860-52-0 possesses one hydrogen-bond donor (the primary –OH of the hydroxyethanone group), whereas 6-acetyl-1,4-benzodioxane (CAS 2879-20-1) has zero HBDs. This difference directly impacts compliance with medicinal chemistry filters (e.g., Lipinski's Rule of Five) and influences solubility, permeability, and target-binding enthalpy . The target compound's experimental/computed LogP of 0.63–0.90 is lower than the estimated LogP of ~1.4–1.7 for the methyl ketone analog (based on the –CH₃ replacing –CH₂OH), indicating higher aqueous solubility [1].

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Synthetic Versatility: Hydroxyethanone as a Bifunctional Handle vs. Monofunctional Methyl Ketone

The hydroxyethanone moiety of CAS 583860-52-0 provides two chemically orthogonal reactive sites: (i) the ketone carbonyl for nucleophilic addition, condensation, or reductive amination, and (ii) the primary hydroxyl for etherification, esterification, silyl protection, or oxidation to the carboxylic acid [1]. In contrast, 6-acetyl-1,4-benzodioxane offers only the ketone carbonyl as a reactive handle, limiting derivatization to carbonyl chemistry alone. This bifunctionality is critical: in the synthesis of cathepsin X inhibitor Z9, the hydroxy group of the target compound is converted to a thioether linkage via the ketomethylenethio bridge, a transformation that is impossible from the methyl ketone analog without additional functional group interconversion steps [2].

Organic synthesis Chemical biology Fragment elaboration

Cathepsin X Inhibitor Precursor: Evidence that the Benzodioxine-Hydroxyethanone Scaffold is Essential for Biological Activity

CAS 583860-52-0 is the direct synthetic precursor of Z9 (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one), a potent, selective, reversible cathepsin X inhibitor [1]. In a 2020 SAR study, replacement of the benzodioxine moiety of Z9 with substituted benzenes reduced cathepsin X inhibition, demonstrating that the intact 1,4-benzodioxane-6-yl scaffold is essential for target engagement [2]. Z9 significantly reduced tumor progression in vivo in both FVB/PyMT transgenic and MMTV-PyMT orthotopic breast cancer mouse models [3]. While the target compound itself was not directly assayed for CatX inhibition in published studies, its structural role as the benzodioxine-bearing precursor is indispensable—without the hydroxyethanone group, the critical ketomethylenethio linker cannot be installed.

Cathepsin X inhibition Cancer therapeutics Protease inhibitor SAR

Polar Surface Area and Drug-Likeness: Comparison with 6-Acetyl-1,4-benzodioxane and 1,4-Benzodioxane-6-carboxylic Acid

The target compound has a computed Polar Surface Area (PSA) of 55.76 Ų, which falls within the optimal range (<140 Ų) for oral bioavailability and blood-brain barrier penetration [1]. Its molecular weight (194.18 Da) and LogP (0.63–0.90) place it within fragment-like chemical space (MW < 300, LogP ≤ 3), making it suitable for fragment-based drug discovery (FBDD) . In contrast, the oxidized analog 1,4-benzodioxane-6-carboxylic acid (CAS 4442-54-0) has a PSA of 66.76 Ų and carries an acidic functionality (pKa ~4) that alters its ionization state at physiological pH, while 6-acetyl-1,4-benzodioxane (PSA ~35.5 Ų) lacks the polarity needed for certain binding pocket interactions [2].

Drug-likeness ADME prediction Fragment library design

Commercial Availability and Purity Benchmarks Across Vendors

CAS 583860-52-0 is stocked by multiple reputable suppliers with documented purity specifications: ChemBridge/Hit2Lead (95%, catalog BB-5785240), Fluorochem (95%, F314552), abcr GmbH (95%, AB220569), AKSci (95%, 7201CM), Bidepharm (95%+, with batch-specific NMR/HPLC/GC reports), and MolCore (98%, ISO-certified) . In comparison, the closest analog 6-acetyl-1,4-benzodioxane (CAS 2879-20-1) is also widely available at 97–98% purity, but lacks the quality documentation breadth (e.g., ISO certification, multi-technique batch analysis) that some vendors provide for CAS 583860-52-0 . The target compound carries GHS07 hazard classification (H302, H315, H319, H335), requiring standard laboratory handling precautions .

Chemical procurement Quality control Supply chain

Best-Validated Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone (CAS 583860-52-0)


Synthesis of Cathepsin X Inhibitors (Z9 and Derivatives) for Anticancer Research

CAS 583860-52-0 is the direct synthetic precursor of Z9 and its structural analogs, a chemotype validated in vitro and in vivo as selective, reversible cathepsin X inhibitors with antitumor activity in breast cancer models [1]. The hydroxy group is essential for constructing the ketomethylenethio linker to the triazole moiety. Procurement of this specific building block—rather than 6-acetyl-1,4-benzodioxane or the bromo analog—is mandatory for accessing this inhibitor series, as the SAR study demonstrated that both the benzodioxine scaffold and the linker connectivity are crucial for CatX inhibition [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

With MW 194.18 Da, LogP 0.63–0.90, PSA 55.76 Ų, and one HBD, CAS 583860-52-0 satisfies fragment-likeness criteria and is catalogued in the ChemBridge screening collection [1]. Its bifunctional hydroxyethanone moiety enables fragment elaboration via two independent chemical handles, offering greater synthetic flexibility than monofunctional benzodioxane fragments such as 6-acetyl-1,4-benzodioxane. The compound's intermediate polarity (LogP ~0.6–0.9) bridges the gap between very polar carboxylic acid analogs and more lipophilic methyl ketone variants, expanding the property space accessible within a fragment library [2].

Medicinal Chemistry Derivatization Platform for Kinase, Protease, and GPCR Targets

The 1,4-benzodioxane scaffold is a privileged structure with demonstrated affinity across α-adrenergic receptors, 5-HT receptor subtypes, nicotinic receptors, and various kinase and protease targets [1]. CAS 583860-52-0 provides a versatile starting point for parallel library synthesis: the ketone can undergo reductive amination or Grignard addition, while the hydroxyl can be elaborated via Mitsunobu, Williamson etherification, or esterification. This orthogonal reactivity profile is not available from 6-acetyl-1,4-benzodioxane, which restricts diversification to carbonyl chemistry alone [2].

Anti-Inflammatory Agent Development Leveraging the 1,4-Benzodioxane Pharmacophore

Structurally related 1,4-benzodioxane derivatives have demonstrated anti-inflammatory activity comparable to ibuprofen in the carrageenan-induced rat paw edema assay—specifically, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid showed equipotency to ibuprofen [1]. While CAS 583860-52-0 itself has not been directly evaluated in this assay, its hydroxyethanone group can be readily oxidized to the carboxylic acid (or elaborated to esters/amides), providing a direct synthetic route into this biologically validated anti-inflammatory chemical space that is not accessible from the methyl ketone analog [2].

Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.